molecular formula C14H9IO B14253450 3-(2-Iodophenyl)-1-benzofuran CAS No. 452962-66-2

3-(2-Iodophenyl)-1-benzofuran

Cat. No.: B14253450
CAS No.: 452962-66-2
M. Wt: 320.12 g/mol
InChI Key: WXTXKOCRMPFZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Iodophenyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the 2-position of the phenyl ring attached to the benzofuran core makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-1-benzofuran can be achieved through several methods. One common approach involves the use of 2-iodophenol and an appropriate benzofuran precursor. The reaction typically proceeds via a palladium-catalyzed intramolecular Heck reaction, where 2-iodophenol is coupled with an allyl ether to form the desired benzofuran structure .

Another method involves the use of 2-iodophenyl allenyl ether as the starting material. This compound undergoes an intermolecular radical coupling reaction with ketimine substrates to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃), thiols (RSH), and alkyl halides (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Deiodinated benzofuran or other reduced derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Iodophenyl)-1-benzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-1-benzofuran involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the benzofuran core can interact with biological membranes, affecting cell signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Iodophenyl)-1-benzofuran is unique due to the presence of the iodine atom at the 2-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

452962-66-2

Molecular Formula

C14H9IO

Molecular Weight

320.12 g/mol

IUPAC Name

3-(2-iodophenyl)-1-benzofuran

InChI

InChI=1S/C14H9IO/c15-13-7-3-1-5-10(13)12-9-16-14-8-4-2-6-11(12)14/h1-9H

InChI Key

WXTXKOCRMPFZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.